Computed Lipophilicity (XLogP3) of CAS 1226430-45-0 versus a Non-Fluorinated Ethyl Amide Analog
The computed lipophilicity of 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide (XLogP3 = 1.8) [1] is elevated relative to the predicted value for a hypothetical non-fluorinated analog, 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-ethylbutanamide (XLogP3 ≈ 1.0, calculated using the same algorithm). This difference of ~0.8 log units suggests moderately enhanced passive membrane permeability for the trifluoroethyl derivative, a property often exploited to improve oral absorption or central nervous system penetration in drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-ethylbutanamide (XLogP3 ≈ 1.0, computed analog) |
| Quantified Difference | ≈ 0.8 log units higher |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability; a half-log or greater difference can translate into meaningful distinctions in cellular uptake and oral bioavailability, making direct analog substitution inadvisable without experimental validation.
- [1] PubChem Compound Summary for CID 49677686, 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide. National Center for Biotechnology Information (2025). View Source
